molecular formula C18H16N2O3 B2713482 N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide CAS No. 439120-83-9

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2713482
CAS No.: 439120-83-9
M. Wt: 308.337
InChI Key: MPWBXEXULAOWBI-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a core pyrrole-2-carboxamide structure, a scaffold recognized for its diverse biological activities. The molecule is further functionalized with a furanylmethyl group and a phenylacetyl moiety, structural features that are often associated with potential bioactivity. Related pyrrole-2-carboxamide compounds have been investigated for a range of physiological activities, including serving as key intermediates in the development of potential therapeutic agents. The structural architecture of this compound makes it a valuable building block for researchers. Pyrrole-2-carboxaldehydes and their derivatives have been isolated from various natural sources, including fungi and plants, underscoring their biological relevance. The presence of the carboxamide group allows for potential hydrogen bonding, which can be crucial for interactions with biological targets. This reagent is intended solely for research and development purposes in laboratory settings. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWBXEXULAOWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions

    Pyrrole Ring Formation: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furfural reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Phenylacetyl Group Addition: The phenylacetyl group can be added through a nucleophilic acyl substitution reaction, where the pyrrole derivative reacts with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the furan and pyrrole rings, using reagents such as halogens or nucleophiles like amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and development.

Anticancer Activity

Recent studies have indicated that N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide possesses significant anticancer properties.

Case Study : A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound inhibited cell proliferation with an IC₅₀ value of approximately 30 µM in MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, indicating its potential use as an antibacterial agent.

Research Findings : In vitro tests revealed that it exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

Mechanism of Action : The compound appears to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators .

Applications in Drug Development

The multifaceted biological activities of this compound make it a candidate for further development in various therapeutic areas:

Application AreaPotential Uses
OncologyAnticancer therapies targeting specific cell lines
Infectious DiseasesDevelopment of new antibiotics
InflammationFormulation of anti-inflammatory drugs

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the precise molecular mechanisms by which the compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Formulation Development : Exploring various drug delivery systems to enhance bioavailability and efficacy.

Mechanism of Action

The mechanism by which N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their substituent differences:

Compound Name Substituent at Pyrrole 4-Position Amide Nitrogen Substituent Molecular Formula Molecular Weight Purity (%) CAS Number Reference
Target Compound 2-Phenylacetyl 2-Furylmethyl C₁₈H₁₆N₂O₄ 324.34 >90 478259-29-9
N-(3-Methoxypropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide 2-Phenylacetyl 3-Methoxypropyl C₁₇H₂₀N₂O₃ 300.36 ≥97 477870-54-5
N,N-Dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide 2-Phenylacetyl N,N-Dimethyl C₁₅H₁₆N₂O₂ 256.3 95 338403-34-2
N-[3-(Morpholin-4-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide 2-Phenylacetyl 3-(Morpholin-4-yl)propyl C₂₁H₂₅N₃O₄ 383.44 N/A 439120-82-8
4-(4-Fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide 4-Fluorobenzoyl 2-Thienylmethyl C₁₇H₁₃FN₂O₂S 328.36 N/A 478078-63-6

Analysis of Substituent Effects

Pyrrole 4-Position Modifications
  • 4-Fluorobenzoyl (CAS 478078-63-6) : The fluorobenzoyl group increases electronegativity and metabolic stability compared to phenylacetyl, which may improve bioavailability .
Amide Nitrogen Substituents
  • N,N-Dimethyl (CAS 338403-34-2): The dimethylamino group increases basicity, which could affect membrane permeability and pharmacokinetics .
  • 3-(Morpholin-4-yl)propyl (CAS 439120-82-8) : The morpholine ring introduces hydrogen-bonding capability and solubility, often used to optimize drug-like properties .

Pharmacological Implications (Hypothetical)

While direct biological data are unavailable, structural comparisons suggest:

  • Target Compound : The furylmethyl group may enhance blood-brain barrier penetration due to moderate lipophilicity, while the phenylacetyl group could confer selectivity for enzymes or receptors recognizing aromatic motifs.
  • Fluorinated Analogs (e.g., CAS 478078-63-6) : Fluorine substitution often improves metabolic stability and target affinity, making such analogs promising for therapeutic applications .
  • Morpholine Derivatives (CAS 439120-82-8): Enhanced solubility may make these analogs suitable for intravenous formulations .

Biological Activity

N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

Chemical Formula : C16H16N2O2
Molecular Weight : 268.31 g/mol
IUPAC Name : this compound
CAS Number : 439120-83-9

The compound features a pyrrole ring substituted with a furan moiety and a phenylacetyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole ring followed by the introduction of the furan and phenylacetyl substituents. Specific methodologies can vary, but they generally include condensation reactions and acylation steps.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including drug-resistant tuberculosis (TB) strains. For instance, a related study reported that pyrrole-2-carboxamides demonstrated MIC values less than 0.016 μg/mL against Mycobacterium tuberculosis .

Cytotoxicity and Safety Profiles

In vitro assays have shown that this compound exhibits low cytotoxicity, with IC50 values exceeding 64 μg/mL in various cell lines . This suggests a favorable safety profile for further development as a therapeutic agent.

The mechanism of action for this compound is believed to involve inhibition of specific bacterial enzymes crucial for cell wall synthesis. Studies utilizing metabolic labeling assays have indicated that these compounds impact mycolic acid biosynthesis in M. tuberculosis, suggesting a targeted mechanism .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Substituting furan with thiopheneDecreased antimicrobial activity
Adding electron-withdrawing groupsIncreased potency against TB
Altering the phenylacetyl groupVaries; bulky groups enhance efficacy

Research indicates that maintaining certain functional groups while modifying others can enhance the compound's potency and selectivity against pathogens .

Case Studies

  • Anti-Tuberculosis Activity : A study evaluated the efficacy of various pyrrole derivatives against drug-resistant strains of M. tuberculosis. The compound demonstrated significant anti-TB activity with minimal cytotoxic effects, indicating its potential as a lead compound for further development .
  • Cytotoxicity Assessment : In another study assessing the cytotoxic effects on human cell lines, this compound showed promising results with low toxicity profiles, suggesting its safety for potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-furylmethyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide derivatives?

Answer:
The synthesis typically involves coupling pyrrole-2-carboxylic acid derivatives with substituted amines. For example:

  • Amide coupling : Reacting activated esters (e.g., ethyl 1H-pyrrole-2-carboxylate) with furfurylamine derivatives using coupling agents like EDC·HCl and HOBt in DMF, yielding carboxamides .
  • Functionalization : Introducing substituents (e.g., phenylacetyl groups) via Suzuki-Miyaura cross-coupling with arylboronic acids, catalyzed by Pd(dppf)Cl₂ in 1,4-dioxane .
  • Yield optimization : Reaction yields (23–35%) depend on steric/electronic effects of substituents and solvent polarity .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:
Key methods include:

  • 1H NMR : Assigns substituent positions (e.g., furylmethyl protons at δ 6.2–6.4 ppm, phenylacetyl aromatic protons at δ 7.2–7.5 ppm) .
  • LCMS/ESIMS : Validates molecular weight (e.g., m/z ~350–450 for typical derivatives) and purity (>95% via HPLC) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for related pyrrole-2-carboxamide structures .

Advanced: How can synthetic yields be improved for low-efficiency derivatives?

Answer:
Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
  • Catalyst screening : Palladium catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency for arylacetyl groups .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .

Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Variable temperature NMR : Resolves dynamic equilibria (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to confirm substituent spatial arrangements .
  • Comparative crystallography : Cross-references X-ray data (e.g., dihedral angles between pyrrole and benzene rings) to validate NMR assignments .

Advanced: What strategies control stereochemistry in enantiomeric derivatives?

Answer:

  • Chiral chromatography : Uses SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers (e.g., 96 and 97 in ) .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed couplings induce enantioselectivity .

Basic: What reaction conditions are optimal for pyrrole-2-carboxamide core formation?

Answer:

  • Ester hydrolysis : LiOH in THF/H₂O/EtOH cleaves ethyl esters to carboxylic acids (e.g., compound 4 in ) .
  • Amide bond formation : EDC·HCl/HOBt in DMF with DIPEA/TEA as bases minimizes racemization .

Advanced: How can computational modeling guide derivative design?

Answer:

  • DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing trifluoromethyl groups) on reactivity .
  • Molecular docking : Screens derivatives for binding affinity to target proteins (e.g., antimicrobial targets in ) .

Advanced: What purification challenges arise with hydrophobic derivatives, and how are they addressed?

Answer:

  • Reverse-phase HPLC : Uses C18 columns with acetonitrile/water gradients to isolate high-purity compounds (>98%) .
  • Recrystallization : Dichloromethane/hexane systems yield single crystals for X-ray analysis .

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